molecular formula C5H7NO2S B3093775 1-(Methylsulfonyl)cyclopropanecarbonitrile CAS No. 1249044-16-3

1-(Methylsulfonyl)cyclopropanecarbonitrile

Cat. No. B3093775
CAS RN: 1249044-16-3
M. Wt: 145.18
InChI Key: WRLGBOYPWRGXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.1796 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 1-(Methylsulfonyl)cyclopropanecarbonitrile involves a series of chemical reactions . The detailed synthesis process is not available in the search results. For a comprehensive synthesis analysis, it would be best to refer to specific scientific literature or databases that provide detailed synthesis procedures for this compound.


Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)cyclopropanecarbonitrile consists of a cyclopropane ring with a carbonitrile group and a methylsulfonyl group attached . The exact structure can be viewed in chemical databases or software that can render the structure based on its molecular formula.


Physical And Chemical Properties Analysis

1-(Methylsulfonyl)cyclopropanecarbonitrile has a boiling point of approximately 393.9±21.0 °C . Other physical and chemical properties like melting point, density, and toxicity information can be found in chemical databases .

Scientific Research Applications

Functionalization of Cyclopropane Derivatives

Research by Kopp et al. (2005) discusses the stereoselective functionalization of cyclopropane derivatives, which includes compounds like 1-(Methylsulfonyl)cyclopropanecarbonitrile. Their study highlights the use of bromine/magnesium and sulfoxide/magnesium exchange reactions in creating quaternary centers through sequential Br/Mg- and sulfoxide/Mg-exchange processes (Kopp et al., 2005).

Synthesis of Cyclic Ketones

Ogura et al. (1984) explored the cyclization of certain alkanes with methyl methylthiomethyl sulfoxide, relevant to the study of 1-(Methylsulfonyl)cyclopropanecarbonitrile. This process leads to the formation of various cyclic ketones, demonstrating the potential of these compounds in synthesizing cycloalkanones (Ogura et al., 1984).

Nucleophilic Substitutions in Pyrimidines

Volovenko and Blyumin (2000) investigated the reaction of certain nitriles, including those related to 1-(Methylsulfonyl)cyclopropanecarbonitrile, with 5-chloropyrimidines. This study is significant for understanding the synthesis and properties of condensed pyridopyrimidines, showcasing the versatility of these compounds in organic synthesis (Volovenko & Blyumin, 2000).

Study of α-Sulfonyl Carbanions

Raabe, Gais, and Fleischhauer (1996) conducted an ab initio study of the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, such as those derived from 1-(Methylsulfonyl)cyclopropanecarbonitrile. Their research provides valuable insights into the molecular structure and stability of these compounds, which are crucial for various synthetic applications (Raabe et al., 1996).

Encapsulation for Horticultural Preservation

Zhang et al. (2011) explored the encapsulation of 1-Methylcyclopropene, a related compound, using cucurbit[6]uril for the preservation of horticultural products. This research illustrates the potential use of cyclopropane derivatives in improving the shelf life and quality of agricultural produce (Zhang et al., 2011).

Safety and Hazards

The safety data sheet for 1-(Methylsulfonyl)cyclopropanecarbonitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-methylsulfonylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-9(7,8)5(4-6)2-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLGBOYPWRGXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)cyclopropanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)cyclopropanecarbonitrile
Reactant of Route 3
1-(Methylsulfonyl)cyclopropanecarbonitrile
Reactant of Route 4
1-(Methylsulfonyl)cyclopropanecarbonitrile
Reactant of Route 5
1-(Methylsulfonyl)cyclopropanecarbonitrile
Reactant of Route 6
1-(Methylsulfonyl)cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.